N-(butan-2-yl)-3-iodobenzamide
Description
N-(butan-2-yl)-3-iodobenzamide (CAS: 333441-63-7, molecular formula: C₁₁H₁₄INO) is a benzamide derivative featuring a 3-iodobenzoic acid core substituted with a sec-butylamine group at the amide position. The iodine atom at the meta position of the benzamide ring may influence electronic properties, lipophilicity, and binding interactions in biological systems.
Properties
Molecular Formula |
C11H14INO |
|---|---|
Molecular Weight |
303.14 g/mol |
IUPAC Name |
N-butan-2-yl-3-iodobenzamide |
InChI |
InChI=1S/C11H14INO/c1-3-8(2)13-11(14)9-5-4-6-10(12)7-9/h4-8H,3H2,1-2H3,(H,13,14) |
InChI Key |
PRXSFPATBKFBAW-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)NC(=O)C1=CC(=CC=C1)I |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(butan-2-yl)-3-iodobenzamide typically involves the iodination of a benzamide precursor. One common method is the electrophilic aromatic substitution reaction, where iodine is introduced into the benzamide ring. The reaction conditions often include the use of iodine (I2) and an oxidizing agent such as hydrogen peroxide (H2O2) or sodium hypochlorite (NaOCl) to facilitate the iodination process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale iodination reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product. Additionally, the use of automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(butan-2-yl)-3-iodobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding iodobenzoic acid derivatives.
Reduction: Reduction reactions can convert the iodine atom to a less reactive form, such as a hydrogen atom.
Substitution: The iodine atom in this compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium azide (NaN3) and potassium cyanide (KCN) can be employed for substitution reactions.
Major Products Formed
Oxidation: Iodobenzoic acid derivatives.
Reduction: Deiodinated benzamide derivatives.
Substitution: Benzamide derivatives with different functional groups replacing the iodine atom.
Scientific Research Applications
N-(butan-2-yl)-3-iodobenzamide has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound can be used in biochemical assays to study enzyme interactions and protein binding.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(butan-2-yl)-3-iodobenzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The iodine atom in the compound can form halogen bonds with target molecules, influencing their activity and function. Additionally, the butan-2-yl group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and cellular components.
Comparison with Similar Compounds
Structural and Functional Comparisons with Analogs
Substituent Effects on Pharmacological Activity
Alkyl vs. Hydroxyalkyl Substituents
- N-(2-hydroxy-1-methyl-ethyl)-3-iodobenzamide (): This analog replaces the sec-butyl group with a hydroxyethyl substituent. Synthesized via EDCI-mediated coupling (34% yield), this compound highlights how polar substituents may alter pharmacokinetics compared to the hydrophobic sec-butyl group in the target compound .
ZINC11692074 ():
A polycyclic analog with an N-(2S-butan-2-yl) group, structurally similar to the target compound but fused with a complex heterocyclic system. Virtual screening suggests lower shape similarity (vs. talazoparib) compared to other analogs, indicating that extended ring systems may reduce target compatibility despite shared alkylamide motifs .
Aromatic and Heterocyclic Modifications
- N-(3,4-Dimethylphenyl)-3-iodobenzamide (): Substitutes the sec-butyl group with a 3,4-dimethylphenyl ring. The aromatic substituent increases molecular weight (MW: 351.19 vs. This analog is screened for therapeutic applications, suggesting substituent-dependent biological targeting .
- The benzoxazole group may enhance binding to enzymes or receptors with aromatic pockets, diverging from the flexible sec-butyl group in the target compound .
Physicochemical Properties
Comparative data for key analogs:
*Estimated based on structural similarity. †Predicted using fragment-based methods.
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